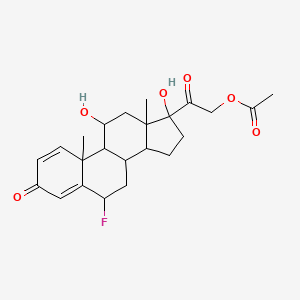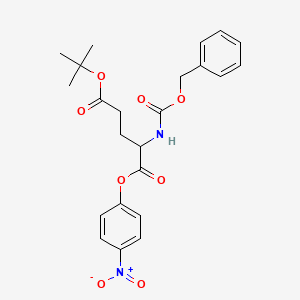
(1-Amino-cuban-4-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-cuban-4-yl)-methanol is a compound belonging to the cubane family, characterized by its unique cubane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-cuban-4-yl)-methanol typically involves the functionalization of cubane derivatives. One common method includes the reaction of cubane-1,4-dicarboxylic acid with ammonia, followed by reduction to yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels required for various applications.
化学反应分析
Types of Reactions
(1-Amino-cuban-4-yl)-methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various cubane derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学研究应用
(1-Amino-cuban-4-yl)-methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex cubane derivatives.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.
作用机制
The mechanism by which (1-Amino-cuban-4-yl)-methanol exerts its effects involves its interaction with specific molecular targets. The cubane structure allows for unique binding interactions with enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1-Amino-cuban-4-yl)-acetic acid
- 2-(1-Amino-cuban-4-yl)-ethanol
Uniqueness
(1-Amino-cuban-4-yl)-methanol is unique due to its specific functional groups and the cubane structure, which imparts distinct chemical and physical properties
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
(4-aminocuban-1-yl)methanol |
InChI |
InChI=1S/C9H11NO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1,10H2 |
InChI 键 |
CNVLGGRIHLHVAV-UHFFFAOYSA-N |
规范 SMILES |
C(C12C3C4C1C5C2C3C45N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B12277831.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole](/img/structure/B12277842.png)
![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)
![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12277865.png)
![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)
![4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277880.png)
![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)


![Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester](/img/structure/B12277894.png)
